tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 874883-18-8
VCID: VC12020065
InChI: InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl
Molecular Formula: C14H23ClOSi
Molecular Weight: 270.87 g/mol

tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane

CAS No.: 874883-18-8

Cat. No.: VC12020065

Molecular Formula: C14H23ClOSi

Molecular Weight: 270.87 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane - 874883-18-8

Specification

CAS No. 874883-18-8
Molecular Formula C14H23ClOSi
Molecular Weight 270.87 g/mol
IUPAC Name tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane
Standard InChI InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3
Standard InChI Key LASWKTKKPCFGGF-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A tert-butyldimethylsilyl (TBDMS) group (–Si(CH₃)₂C(CH₃)₃), which provides steric bulk and chemical stability.

  • An ether linkage (–O–) connecting the silyl group to a benzyl ring.

  • A 4-(chloromethyl)benzyl moiety, where a chloromethyl (–CH₂Cl) substituent is para to the ether oxygen on the aromatic ring.

This arrangement confers unique reactivity: the TBDMS group acts as a protecting group for alcohols, while the chloromethyl side chain enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight270.87 g/mol
Exact Mass270.109 Da
LogP (Partition Coeff.)4.81 (estimated)
Topological Polar SA9.23 Ų

The compound’s hydrophobicity (LogP ≈ 4.81) facilitates its use in nonpolar reaction media, while the moderate polar surface area (9.23 Ų) suggests limited hydrogen-bonding capacity .

Synthetic Methodologies

Primary Synthesis Route

The synthesis involves a three-step sequence:

  • Silylation of 4-(Chloromethyl)benzyl Alcohol:
    The hydroxyl group of 4-(chloromethyl)benzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. This step typically employs dichloromethane (DCM) as the solvent at 0–25°C .

    4-(ClCH2C6H4CH2OH)+TBDMSClimidazole, DCMtert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane\text{4-(ClCH}_2\text{C}_6\text{H}_4\text{CH}_2\text{OH)} + \text{TBDMSCl} \xrightarrow{\text{imidazole, DCM}} \text{tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane}

    Yields exceed 85% under optimized conditions.

  • Purification:
    Crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization from n-heptane .

  • Quality Control:
    Purity (>98%) is confirmed by HPLC and ¹H NMR spectroscopy, with characteristic signals at δ 0.10 ppm (Si–CH₃), δ 0.91 ppm (Si–C(CH₃)₃), and δ 4.52 ppm (Ar–CH₂Cl).

Alternative Approaches

A patent-pending method (WO2014203045A1) describes the use of tetrabutylammonium fluoride (TBAF) to enhance silylation efficiency in polar aprotic solvents like N-methylpyrrolidone (NMP) at 80–150°C . This approach reduces reaction time to 2–3 hours but requires stringent moisture control.

Applications in Organic Synthesis

Alcohol Protection

The TBDMS group serves as a temporary protective group for alcohols, leveraging its:

  • Stability: Resistant to bases, mild acids, and nucleophiles.

  • Cleavage Selectivity: Removable via fluoride ions (e.g., TBAF) or aqueous HF .

For example, in prostaglandin synthesis, the compound protects secondary alcohols during ketone reductions, achieving >90% deprotection yields .

Building Block for Complex Molecules

The chloromethyl group participates in:

  • Nucleophilic Substitutions: Reacts with amines (e.g., piperazine) to form quaternary ammonium salts .

  • Cross-Couplings: Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives.

Research Advancements and Case Studies

Catalytic Applications

In a 2024 study, tert-butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane facilitated the synthesis of D- and ¹³C-labeled Hoechst dyes for RNA aptamer binding studies. The TBDMS group ensured regioselective protection during isotopic labeling, enabling precise NMR analysis of dye-aptamer interactions .

Stability Under Oxidative Conditions

Experiments with Cu(II)/TEMPO oxidation systems (30–50°C) demonstrated the compound’s resilience, with <5% decomposition over 24 hours. This stability supports its use in oxidation-prone environments .

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